molecular formula C23H24ClN3O5 B1671947 英格利福瑞布 CAS No. 186392-65-4

英格利福瑞布

货号: B1671947
CAS 编号: 186392-65-4
分子量: 457.9 g/mol
InChI 键: GVDRRZOORHCTAN-MJUUVYJYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

英格利福利,也称为CP 368296,是一种作为糖原磷酸化酶抑制剂的化学化合物。它在科学研究中表现出巨大的潜力,特别是在心血管保护和代谢疾病领域。 该化合物以其抑制肝脏、肌肉和脑中糖原磷酸化酶的能力而闻名,使其成为研究糖原代谢和相关疾病的宝贵工具 .

科学研究应用

Cardioprotection

The cardioprotective effects of ingliforib have been extensively studied. Research indicates that it significantly reduces myocardial ischemic injury in both in vitro and in vivo models. In a study involving rabbit hearts subjected to ischemia-reperfusion injury, ingliforib administration resulted in a 69% reduction in infarct size at a concentration of 10 µM and a 52% reduction with a systemic dose of 15 mg/kg . These results suggest that ingliforib may be a viable candidate for clinical cardioprotection strategies.

Mechanistic Insights

Molecular docking studies have revealed that ingliforib binds effectively to the allosteric site of glycogen phosphorylase isoforms. The binding interactions are characterized by hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex . The calculated binding free energies correlate well with experimental inhibitory activities, indicating strong binding affinities.

Applications in Diabetes Management

Ingliforib has been investigated for its potential role in managing diabetes by improving glycemic control. Phase II clinical trials have explored its efficacy in reducing blood glucose levels through the inhibition of glycogen phosphorylase . The compound's ability to modulate glucose metabolism positions it as a promising therapeutic agent for diabetic patients at risk for cardiovascular complications.

Comparative Efficacy Against Isoforms

The differential activity of ingliforib against the three isoforms of glycogen phosphorylase has been quantified through IC50 values:

  • Liver Glycogen Phosphorylase (PYGL) : IC50 = 52 nM
  • Muscle Glycogen Phosphorylase (PYGM) : IC50 = 150 nM
  • Brain Glycogen Phosphorylase (PYGB) : IC50 = 352 nM

These values indicate that ingliforib is most potent against liver glycogen phosphorylase, which is particularly relevant for its application in diabetes management .

Clinical Trials Overview

Ingliforib has been evaluated in several clinical settings:

  • Phase II Trials : Focused on diabetes management, assessing improvements in glycemic control.
  • Cardioprotection Studies : Demonstrated significant reductions in myocardial infarction sizes during ischemia-reperfusion events.

Long-term Effects on Muscle Function

Short-term studies have shown minimal impact on muscle function; however, concerns regarding long-term effects remain unaddressed. A recent study indicated that high doses of ingliforib could lead to reduced muscle grip strength and altered mechanical properties in animal models . This necessitates further investigation into the long-term safety profile of the drug.

Summary and Future Directions

Ingliforib represents a significant advancement in the pharmacological management of conditions related to glycogen metabolism, particularly diabetes and cardiovascular diseases. Its selective inhibition of glycogen phosphorylase isoforms provides a targeted approach to therapy. Future research should focus on long-term safety evaluations and the exploration of combination therapies to maximize its therapeutic potential.

Data Table: Comparative Efficacy of Ingliforib Against Glycogen Phosphorylase Isoforms

IsoformIC50 (nM)Potency Level
PYGL52High
PYGM150Moderate
PYGB352Lower

作用机制

英格利福利通过抑制糖原磷酸化酶(糖原分解中的关键酶)发挥作用。抑制糖原磷酸化酶会减少糖原分解为葡萄糖-1-磷酸,从而限制葡萄糖的可用性用于糖酵解。 这种机制在减少糖酵解可以保护组织免受缺血损伤的条件下特别有利 .

分子靶点和途径

准备方法

合成路线和反应条件

英格利福利的合成涉及多个步骤,从吲哚-2-甲酰胺核心体的制备开始。该过程通常包括以下步骤:

工业生产方法

英格利福利的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度。 关键考虑因素包括溶剂的选择、温度控制和纯化方法,如重结晶和色谱法 .

化学反应分析

反应类型

英格利福利会发生各种化学反应,包括:

常用试剂和条件

主要产品

从这些反应中形成的主要产品包括英格利福利的各种衍生物,每种衍生物都可能具有独特的生物活性。 这些衍生物对于研究构效关系和优化化合物的治疗潜力非常有价值 .

相似化合物的比较

类似化合物

英格利福利的独特性

英格利福利因其对糖原磷酸化酶的高度特异性和在肝脏中有效的抑制活性而脱颖而出。 这种特异性使其成为研究肝脏糖原代谢和开发针对代谢疾病的靶向疗法的宝贵工具 .

生物活性

Ingliforib, also known as CP-368,296, is a potent inhibitor of glycogen phosphorylase (GP), an enzyme crucial for glycogen breakdown. This compound has garnered attention for its therapeutic potential in managing metabolic disorders, particularly diabetes and cardiovascular diseases. The following sections provide a comprehensive overview of the biological activity of ingliforib, including its mechanisms of action, pharmacological effects, and relevant research findings.

Ingliforib selectively inhibits different isoforms of glycogen phosphorylase, particularly the liver (PYGL), muscle (PYGM), and brain (PYGB) isoforms. The compound's inhibitory activity varies among these isoforms:

  • IC50 Values :
    • Liver GP (PYGL): 52 nM
    • Muscle GP (PYGM): 150 nM
    • Brain GP (PYGB): 352 nM

These values indicate that ingliforib is most effective against liver GP, which is significant for glucose metabolism regulation .

Binding Interactions

Molecular docking studies have elucidated the binding interactions between ingliforib and the GP isoforms. Key interactions include:

  • PYGB : Hydrogen bonds with Glu190 and Thr38′; cation–π interaction with Lys191.
  • PYGL : Strong hydrogen bonding with Arg60 enhances its inhibitory potency.
  • PYGM : Weaker interactions lead to lower inhibitory activity due to the absence of critical bonding interactions found in PYGB and PYGL .

Pharmacological Effects

Ingliforib's pharmacological profile suggests multiple beneficial effects, particularly in the context of cardiovascular health and glucose metabolism.

Cardioprotective Effects

Research has demonstrated that ingliforib significantly reduces myocardial ischemic injury. In vitro and in vivo studies have shown:

  • A reduction in infarct size by up to 69% in isolated heart models when administered prior to ischemia.
  • Preservation of myocardial glycogen stores while reducing total glycogen phosphorylase activity by 40% .

This cardioprotective effect is attributed to the inhibition of glycogen breakdown during periods of ischemia, which helps maintain energy supply in cardiac tissues.

Impact on Muscle Function

Studies evaluating the long-term effects of ingliforib on muscle function have shown mixed results:

  • Short-term trials indicated minimal impact on muscle grip strength.
  • However, long-term administration (28 days) resulted in significant reductions in peak holding force and electromyographic signals in rats, suggesting a potential negative impact on muscle performance at higher doses .

Case Studies and Research Findings

Several studies have investigated the biological activity of ingliforib across different experimental models:

  • Glycogen Metabolism : Ingliforib treatment led to decreased ATP content in muscle tissues, indicating impaired energy metabolism due to inhibited glycogen breakdown .
  • Glucose Uptake : In glucose tolerance tests, ingliforib effectively reduced blood glucose levels under both normo- and hyperglycemic conditions, supporting its potential use in diabetes management .
  • Muscle Mechanics : Experimental protocols demonstrated that ingliforib negatively affected isometric contraction strength and muscle fatigue resistance in rat hindlimb muscles .

Summary Table of Research Findings

Study FocusKey FindingsReference
Glycogen Phosphorylase InhibitionIC50 values for PYGL, PYGM, PYGB; strongest inhibition on PYGL
Cardioprotective EffectsReduction in myocardial infarct size; preservation of glycogen stores
Muscle FunctionLong-term administration reduces muscle grip strength; impacts on ATP levels
Glucose MetabolismEffective reduction in blood glucose levels; improved glucose tolerance

属性

IUPAC Name

5-chloro-N-[(2S,3R)-4-[(3S,4R)-3,4-dihydroxypyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O5/c24-15-6-7-16-14(9-15)10-18(25-16)22(31)26-17(8-13-4-2-1-3-5-13)21(30)23(32)27-11-19(28)20(29)12-27/h1-7,9-10,17,19-21,25,28-30H,8,11-12H2,(H,26,31)/t17-,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDRRZOORHCTAN-MJUUVYJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CN1C(=O)[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047252
Record name Ingliforib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186392-65-4
Record name Ingliforib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186392654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ingliforib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INGLIFORIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UII7156WLU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ingliforib
Reactant of Route 2
Reactant of Route 2
Ingliforib
Reactant of Route 3
Reactant of Route 3
Ingliforib
Reactant of Route 4
Ingliforib
Reactant of Route 5
Ingliforib
Reactant of Route 6
Reactant of Route 6
Ingliforib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。